POTASSIUM FERROCYANIDE TRIHYDRATE

Description

Overview of Potassium Ferrocyanide Trihydrate (KFCT) as a Coordination Compound

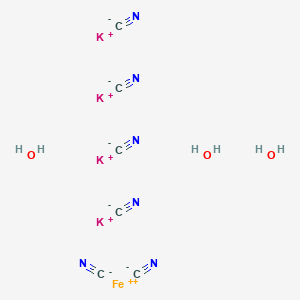

This compound, with the chemical formula K₄[Fe(CN)₆]·3H₂O, is an inorganic coordination compound. wikipedia.orgatamankimya.com It consists of a central iron(II) ion octahedrally coordinated to six cyanide ligands, forming the ferrocyanide complex anion [Fe(CN)₆]⁴⁻. wikipedia.orgwikipedia.org This complex is counterbalanced by four potassium cations (K⁺) and incorporates three molecules of water of hydration within its crystal lattice. wikipedia.orgatamankimya.com

The structure of solid KFCT is a complex polymer where the octahedral [Fe(CN)₆]⁴⁻ centers are linked by potassium ions that bind to the nitrogen atoms of the cyanide ligands. wikipedia.orgsamreal.com These K⁺---NC linkages are broken when the compound dissolves in water. wikipedia.orgsamreal.com KFCT typically crystallizes as lemon-yellow monoclinic crystals. wikipedia.orgatamanchemicals.com The strong bond between the iron and the cyanide ligands makes this compound stable. atamankimya.comatamanchemicals.com

At room temperature, KFCT commonly exists in a monoclinic C2/c crystal form. researchgate.net However, it exhibits polymorphism, meaning it can exist in more than one crystal structure. A metastable tetragonal I4₁/a form is also known at room temperature. researchgate.net Upon cooling below -25°C, the monoclinic C2/c form undergoes an irreversible conversion to a monoclinic Cc form. researchgate.net

Significance of KFCT in Contemporary Inorganic and Materials Chemistry Research

This compound is a significant compound in contemporary research for several reasons. Its rich polymorphism makes it an ideal model for studying crystal nucleation and the influence of ordered structures on the formation of different crystal forms. researchgate.net Research has shown that when crystallized within nanoscale confinement, such as in controlled pore glasses, its crystallization behavior changes remarkably, favoring the formation of anhydrous potassium ferrocyanide initially, which then slowly transforms to the metastable tetragonal polymorph of the trihydrate. researchgate.net

In materials chemistry, KFCT is a crucial precursor for the synthesis of Prussian blue and its analogues, which are important materials with applications in pigments, electrochromic devices, and battery cathodes. chemimpex.comemerald.comemerald.com The reaction of potassium ferrocyanide with iron(III) salts produces the intensely colored pigment Prussian blue. wikipedia.orghandwiki.org

Furthermore, KFCT and its corresponding ferricyanide (B76249) form are widely used as redox probes in electrochemical studies, such as cyclic voltammetry and electrochemical impedance spectroscopy (EIS), to characterize electrode surfaces and electron transfer processes. researchgate.net It is also utilized in analytical chemistry as a reagent for the detection and quantification of metal ions due to its ability to form stable, often colored, complexes. chemimpex.com For instance, it is used to determine the concentration of potassium permanganate (B83412), a common oxidizing agent in redox titrations. wikipedia.orghandwiki.org

Historical Context of Scientific Investigations into this compound

The history of potassium ferrocyanide is intrinsically linked to the development of the first synthetic pigments. Historically, the compound was manufactured from nitrogen-containing organic materials like animal horns, leather scraps, or dried blood, which were heated with iron filings and potassium carbonate. handwiki.org911metallurgist.com It was also commercially obtained as a byproduct from the purification of city gas. handwiki.org

The first reported preparation of potassium ferrocyanide was in 1752 by the French chemist Pierre Joseph Macquer, who synthesized it by reacting Prussian blue with potassium hydroxide. wikipedia.orghandwiki.org Before the invention of the Castner process for cyanide production around 1900, potassium ferrocyanide was the most significant source of alkali metal cyanides through its decomposition at high temperatures. samreal.com Throughout the 19th and early 20th centuries, its importance grew in fields like analytical chemistry and photography. atamankimya.com

Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | K₄[Fe(CN)₆]·3H₂O | wikipedia.org |

| Molar Mass | 422.388 g/mol | wikipedia.org |

| Appearance | Light yellow, crystalline granules | wikipedia.org |

| Crystal System | Monoclinic (common form) | wikipedia.org |

| Density | 1.85 g/cm³ | wikipedia.org |

| Melting Point | 70 °C (decomposes) | sciencemadness.org |

| Solubility in water (20 °C) | 28.9 g/100 mL | wikipedia.org |

| Solubility | Insoluble in ethanol, ether | wikipedia.org |

Detailed Research Findings on KFCT

| Area of Research | Key Finding | Significance | Reference |

|---|---|---|---|

| Crystallography | KFCT exhibits polymorphism, with a stable monoclinic (C2/c) form at room temperature that converts to another monoclinic (Cc) form below -25°C. A metastable tetragonal form also exists. | Provides a model system for studying crystal nucleation, phase transitions, and the effects of confinement on crystallization. | researchgate.net |

| Materials Synthesis | It is a key precursor for producing Prussian blue (iron(III) ferrocyanide) pigments via reaction with Fe³⁺ salts. The properties of the pigment can be influenced by the choice of ferrocyanide precursor (e.g., potassium vs. sodium). | Fundamental to the production of important blue pigments used in coatings and art materials. | chemimpex.comemerald.comemerald.com |

| Electrochemistry | The [Fe(CN)₆]⁴⁻/[Fe(CN)₆]³⁻ redox couple is a standard probe for characterizing electrode surfaces and electrochemical processes. | Enables the study of electron transfer kinetics and electrode performance in various applications, including biosensors. | researchgate.net |

| Analytical Chemistry | Used as a titrant to determine the concentration of strong oxidizing agents like potassium permanganate. Also used as an identifying reagent for iron(III) ions. | Offers a reliable method for quantitative analysis in redox chemistry and qualitative identification of iron. | wikipedia.orghandwiki.org |

| Thermal Decomposition | Heating KFCT leads first to dehydration to form anhydrous K₄Fe(CN)₆, followed by decomposition at higher temperatures into various products including iron oxides, iron carbide, and potassium cyanide. | Understanding the thermal stability and decomposition pathway is crucial for its historical use in cyanide production and for safety considerations in high-temperature applications. | akjournals.comakjournals.com |

Structure

2D Structure

Propriétés

IUPAC Name |

tetrapotassium;iron(2+);hexacyanide;trihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6CN.Fe.4K.3H2O/c6*1-2;;;;;;;;/h;;;;;;;;;;;3*1H2/q6*-1;+2;4*+1;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTYXJYFJPBYDKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.O.O.O.[K+].[K+].[K+].[K+].[Fe+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FeK4N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Slightly efflorescent solid; [Merck Index] Pale yellow odorless crystals; [Alfa Aesar MSDS] | |

| Record name | Potassium ferrocyanide trihydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21566 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

14459-95-1 | |

| Record name | Potassium ferrocyanide trihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014459951 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | potassium ferrocyanide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POTASSIUM FERROCYANIDE TRIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/961WP42S65 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Crystallographic and Polymorphic Investigations of Potassium Ferrocyanide Trihydrate

Structural Characterization of Crystalline Phases

The crystalline landscape of potassium ferrocyanide trihydrate is dominated by several key structures, each with unique crystallographic parameters. These forms have been extensively studied using techniques like X-ray diffraction and solid-state nuclear magnetic resonance (NMR) spectroscopy. researchgate.net

Monoclinic Crystal Structures (C2/c and Cc Forms)

At ambient room temperature, this compound typically crystallizes in a monoclinic form with the space group C2/c. researchgate.netfigshare.com This structure is considered the most common and thermodynamically stable polymorph under standard conditions. researchgate.net The crystal structure consists of octahedral [Fe(CN)₆]⁴⁻ anions and K⁺ cations, with water molecules integrated into the lattice. atamanchemicals.com

Upon cooling to temperatures below -25°C, the C2/c monoclinic form undergoes an irreversible phase transition to another monoclinic form, characterized by the space group Cc. researchgate.netfigshare.com This transformation involves a change in the symmetry and arrangement of the atoms within the crystal lattice. The irreversibility of this transition means that the Cc form does not revert back to the C2/c form upon warming. researchgate.net

Metastable Tetragonal Crystal Form (I4₁/a)

Besides the common monoclinic form, a less prevalent, metastable tetragonal polymorph of this compound is also known to exist at room temperature. researchgate.netfigshare.com This form is characterized by the space group I4₁/a. As a metastable phase, it is less stable than the monoclinic C2/c form and can, over time or under specific conditions, transform into the more stable structure. researchgate.net

Similar to the monoclinic C2/c form, the tetragonal I4₁/a polymorph also undergoes a temperature-induced phase transition upon cooling. However, this transition occurs at a lower temperature of -60°C and also results in the formation of the monoclinic Cc phase. researchgate.netfigshare.com This transition is also irreversible. researchgate.net

Anhydrous Orthorhombic Phase Observations

In addition to the hydrated forms, an anhydrous orthorhombic phase of potassium ferrocyanide has been observed. researchgate.net This phase is typically not found in bulk aqueous solutions but can be the first to crystallize under certain conditions, such as within confined pores. It represents a less hydrated or completely anhydrous state of the compound. researchgate.net

Research has shown that this anhydrous orthorhombic phase is often a transient intermediate. Over time, it will slowly transform into the hydrated forms, starting with the metastable tetragonal polymorph of the trihydrate (K₄Fe(CN)₆·3H₂O), which can remain stable for extended periods in certain environments before eventually converting to the most stable monoclinic polymorph. researchgate.net

Crystallographic Data of Potassium Ferrocyanide Polymorphs

The table below summarizes the key crystallographic parameters for the different phases of potassium ferrocyanide discussed.

| Phase | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | **β (°) ** | Reference |

| Monoclinic | Monoclinic | C2/c | 9.379 | 16.8444 | 9.3919 | 90.0691 | crystallography.net |

| Monoclinic | Monoclinic | Cc | - | - | - | - | researchgate.netfigshare.com |

| Tetragonal | Tetragonal | I4₁/a | - | - | - | - | researchgate.netfigshare.com |

| Anhydrous | Orthorhombic | - | - | - | - | - | researchgate.net |

Data for Cc, I4₁/a, and Orthorhombic phases are not fully detailed in the provided search results.

Phase Transitions and Structural Transformations in this compound

The polymorphism of this compound is intricately linked to its response to external conditions, particularly temperature and the presence of water.

Temperature-Dependent Phase Transitions (e.g., cooling-induced irreversible transitions)

As previously noted, temperature plays a critical role in the structural stability of this compound's polymorphs. The cooling-induced phase transitions are particularly noteworthy due to their irreversible nature. researchgate.net

The transition of the common monoclinic C2/c form to the monoclinic Cc form below -25°C is a significant finding. researchgate.netfigshare.com Similarly, the metastable tetragonal I4₁/a form transforms to the same monoclinic Cc form, but at a much lower temperature of -60°C. researchgate.netfigshare.com These irreversible transformations highlight a unidirectional pathway for structural change in this compound upon cooling.

Influence of Hydration State on Crystal Polymorphism

The degree of hydration is a crucial factor governing the crystal polymorphism of potassium ferrocyanide. The anhydrous orthorhombic phase is a clear example of how the absence of water molecules leads to a different crystal structure. researchgate.net

The transformation pathway from the anhydrous phase to the fully hydrated, stable monoclinic form underscores the influence of the hydration state. The initial crystallization of the anhydrous orthorhombic phase is followed by a slow conversion to the metastable tetragonal trihydrate. This tetragonal form can persist for a considerable duration before the final transformation into the thermodynamically stable monoclinic trihydrate occurs. In bulk solutions, this final monoclinic form is typically observed very quickly. researchgate.net

Crystallization Pathways and Polymorph Selection

This compound (K₄[Fe(CN)₆]·3H₂O) is known to exist in at least three polymorphic forms: a stable monoclinic form (space group C2/c), a metastable tetragonal form (space group I4₁/a), and a low-temperature monoclinic form (space group Cc). nih.govdntb.gov.ua The selection of which polymorph crystallizes is highly dependent on the conditions of crystallization.

Under typical bulk crystallization from an aqueous solution at room temperature, the thermodynamically stable monoclinic C2/c form is predominantly obtained. nih.govdntb.gov.ua However, the crystallization pathway can be significantly altered by spatial confinement. For instance, when crystallized within the nanoporous confines of controlled pore glasses (CPGs), the initial phase to form is surprisingly the anhydrous salt, potassium ferrocyanide. This anhydrous form is not observed during bulk crystallization from aqueous solutions. Over time, in the presence of water, this anhydrous salt transforms into the trihydrate. dntb.gov.ua

This transformation within nanopores proceeds at a much slower rate than in a bulk environment. The confinement allows for a more orderly progression from the anhydrous crystal to the metastable tetragonal trihydrate and finally to the stable monoclinic trihydrate. dntb.gov.ua This observation highlights the significant impact of the crystallization environment on polymorph selection, where the metastable tetragonal form can persist for extended periods under nanoscale confinement. dntb.gov.ua

The monoclinic C2/c polymorph undergoes an irreversible phase transition to the monoclinic Cc form when cooled below -25°C. nih.gov Similarly, the metastable tetragonal I4₁/a form also converts to the monoclinic Cc form upon cooling, albeit at a lower temperature of -60°C, and this transition is also irreversible. nih.gov

The following table summarizes the crystallographic data for the known polymorphs of this compound.

| Parameter | Monoclinic C2/c | Tetragonal I4₁/a | Monoclinic Cc |

| Formula | K₄[Fe(CN)₆]·3H₂O | K₄[Fe(CN)₆]·3H₂O | K₄[Fe(CN)₆]·3H₂O |

| Space Group | C2/c | I4₁/a | Cc |

| a (Å) | 9.379 | 9.399 | 9.378 |

| b (Å) | 16.8444 | 9.399 | 16.843 |

| c (Å) | 9.3919 | 18.790 | 9.391 |

| α (°) | 90 | 90 | 90 |

| β (°) | 90.0691 | 90 | 90.07 |

| γ (°) | 90 | 90 | 90 |

| Volume (ų) | 1483.8 | 1661.1 | 1483.3 |

| Temperature (K) | 295 | 293 | 173 |

Data for the monoclinic C2/c polymorph was obtained from the Crystallography Open Database. materialsproject.org Data for the tetragonal I4₁/a and monoclinic Cc polymorphs is based on studies by Willans, Wasylishen, and McDonald. nih.gov

Effects of Mechanical Stress (e.g., grinding) on Polymorphic Distribution

Mechanical stress, such as that induced by grinding, has a pronounced effect on the polymorphic composition of this compound. While bulk crystallization favors the monoclinic C2/c form, the application of mechanical force can induce a polymorphic transformation. nih.gov

Research utilizing solid-state nuclear magnetic resonance (NMR) spectroscopy and powder X-ray diffraction has demonstrated that grinding a bulk sample of this compound, which may initially consist of one or both of the room-temperature polymorphs, consistently results in a near 50-50 mixture of the monoclinic C2/c and tetragonal I4₁/a forms. nih.govresearchgate.net This indicates that grinding does not produce a new polymorphic form but rather facilitates the conversion between the existing stable and metastable forms until an equilibrium distribution is reached.

This phenomenon underscores the importance of handling and processing on the final polymorphic state of the material. The energy input from grinding is sufficient to overcome the activation barrier for the transformation from the more stable monoclinic form to the metastable tetragonal form, leading to the observed mixture.

Advanced Spectroscopic Characterization and Structural Elucidation of Potassium Ferrocyanide Trihydrate

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

Solid-state and solution NMR spectroscopy provide unparalleled insight into the local atomic environments within potassium ferrocyanide trihydrate. By probing the magnetic properties of ¹H, ¹³C, and ¹⁵N nuclei, researchers can piece together a detailed picture of its structure and dynamics.

Proton (¹H) NMR Investigations

Proton NMR studies have been instrumental in understanding the role and behavior of the water molecules within the crystal lattice of this compound. These investigations provide information on the dynamics of the water molecules and the extensive hydrogen bonding networks they form. nih.govresearchgate.netresearchgate.net

Changes observed in proton resonance in the vicinity of the Curie point suggest that the onset of ferroelectric behavior is linked to the dynamic orientational ordering of the hydrogen-bonded water molecules. researchgate.net The hydrogen bonding between the water molecules and the cyanide ligands influences the electronic environment of the protons, leading to characteristic chemical shifts in the ¹H NMR spectrum.

Carbon-13 (¹³C) NMR Analysis

Carbon-13 NMR spectroscopy is a crucial technique for examining the cyanide (CN⁻) ligand environments and for differentiating between the various polymorphic forms of this compound. nih.govresearchgate.net At room temperature, the compound typically exists in a monoclinic C2/c form. nih.govresearchgate.net However, a metastable tetragonal I4₁/a form can also be present. nih.govresearchgate.net

The ¹³C magic-angle spinning (MAS) NMR spectra can distinguish between these polymorphs. For instance, the ¹³C MAS NMR spectrum of a sample containing both forms exhibits six distinct peaks of equal integrated area. nih.govresearchgate.net The chemical shifts of these peaks have been assigned based on the temperature-dependent behavior of the two polymorphs. nih.govresearchgate.net Studies have shown that grinding the bulk sample can produce a near 50-50 mixture of the monoclinic and tetragonal forms. nih.govresearchgate.net In solution, a single ¹³C NMR signal for the diamagnetic ferrocyanide is observed around 176.8 ppm. researchgate.net

Table 1: ¹³C NMR Peak Assignments for Polymorphs of this compound

| Polymorph | Peak Assignment |

| Monoclinic (C2/c) & Tetragonal (I4₁/a) Mixture | Six peaks of equal integrated areas in MAS NMR spectrum nih.govresearchgate.net |

Note: Specific chemical shift values for each peak in the solid state can vary depending on experimental conditions.

Nitrogen-15 (¹⁵N) NMR Probes

Nitrogen-15 NMR provides another avenue for analyzing the nitrogen environments of the cyanide ligands. Interestingly, initial room-temperature ¹⁵N MAS NMR spectra of ground powder samples suggested the presence of only the monoclinic C2/c form. nih.govresearchgate.net Further investigation revealed that the ¹⁵N NMR spectra are surprisingly insensitive to the polymorphism of this compound. nih.govresearchgate.net This phenomenon is thought to arise from an accidental overlap of the ¹⁵N NMR signals from the two different polymorphic forms. nih.govresearchgate.net

Vibrational Spectroscopy (Infrared and Raman) of this compound

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) techniques, offers complementary information to NMR by probing the vibrational modes of the molecules within the crystal.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is particularly sensitive to the vibrations of polar bonds, making it an excellent tool for studying the C≡N stretching modes of the cyanide ligands and the O-H stretching and bending vibrations of the water molecules. The FTIR spectrum of this compound displays characteristic absorption bands that provide a fingerprint of the compound. nist.gov

The C≡N stretching vibration typically appears as a strong band in the region of 2000-2100 cm⁻¹. The exact position and shape of this band can be influenced by the coordination environment and the presence of hydrogen bonding. The water molecules give rise to broad absorption bands in the region of 3000-3600 cm⁻¹ (O-H stretching) and a sharper band around 1600 cm⁻¹ (H-O-H bending). researchgate.net Studies have identified two sets of O-H stretching frequencies, which has aided in proposing the positions of previously undetermined water molecules within the unit cell. researchgate.net

Fourier Transform Raman (FT-Raman) Spectral Analysis

FT-Raman spectroscopy provides information about the vibrational modes that involve a change in polarizability. It is particularly useful for studying the symmetric vibrations of the [Fe(CN)₆]⁴⁻ anion. The totally symmetric C≡N stretching mode is typically observed as a strong, sharp peak in the Raman spectrum. spectrabase.comrsc.org

A prominent peak corresponding to the C≡N stretching mode is observed at approximately 2133 cm⁻¹ in the SERS (Surface-Enhanced Raman Scattering) spectrum. metrohm.com The Raman spectra can also reveal information about the Fe-C and C-N-Fe bending modes, which occur at lower frequencies.

Table 2: Selected Vibrational Modes of this compound

| Vibrational Mode | FTIR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| O-H Stretch | ~3000-3600 researchgate.net | |

| C≡N Stretch | ~2000-2100 | ~2050-2150 metrohm.com |

| H-O-H Bend | ~1600 researchgate.net |

Note: Frequencies are approximate and can vary based on the specific crystalline form and experimental conditions.

Analysis of Ferrocyanide Ion Vibrational Modes

The vibrational characteristics of the ferrocyanide ion, [Fe(CN)₆]⁴⁻, in this compound have been extensively studied using infrared (IR) and Raman spectroscopy. The [Fe(CN)₆]⁴⁻ complex, possessing octahedral (Oₕ) symmetry in its free state, exhibits distinct vibrational modes that are sensitive to its crystalline environment.

Theoretical calculations based on group theory predict the number and activity of these vibrational modes. For the paraelectric phase of this compound, these calculations are in good agreement with experimental observations. The primary vibrational modes of the ferrocyanide ion involve the stretching of the carbon-nitrogen (C≡N) and iron-carbon (Fe-C) bonds, as well as various bending and deformation modes of the entire [Fe(CN)₆]⁴⁻ octahedron.

Experimental FTIR and Raman spectra reveal the key vibrational frequencies associated with the ferrocyanide ion. The strong C≡N stretching vibrations are typically observed around 2000-2100 cm⁻¹. The Fe-C stretching and Fe-C-N bending modes appear at lower frequencies. A combined study of IR and Raman spectra has identified the triply degenerate (F₁ᵤ) modes, which are IR active, and other modes that are Raman active. aps.org

| Vibrational Mode | Infrared (IR) Frequency (cm⁻¹) | Raman Shift (cm⁻¹) | Activity |

| C≡N Stretch | ~2100 (strong) | ~2100 | IR/Raman |

| Fe-C Stretch | ~588 (strong) | ~522 | IR/Raman |

| Fe-C-N Bending/Deformation | ~420 | ~385 | IR/Raman |

Table 1: Experimentally observed vibrational frequencies for the ferrocyanide ion in this compound. aps.org

These vibrational bands provide a detailed fingerprint of the ferrocyanide ion within the crystal lattice, and their positions and intensities can be influenced by factors such as temperature and phase transitions.

Lattice, Rotational, and Intermolecular Vibrations of Hydrate Water Molecules

The three water molecules of hydration in this compound play a crucial role in its structure and ferroelectric properties. Spectroscopic studies have revealed the presence of two crystallographically inequivalent sets of water molecules within the lattice. aps.org This distinction arises from differences in their local environments and the strength of the hydrogen bonds they form.

One set of water molecules is involved in stronger hydrogen bonding than the other, which is reflected in their vibrational spectra. The O-H stretching vibrations, typically found in the 3200-3600 cm⁻¹ region, show distinct bands corresponding to the different water molecule environments. The bending mode of the water molecules is observed around 1600 cm⁻¹. aps.org

Group theory calculations have been employed to predict the number of active lattice, rotational, and intermolecular vibrations for each type of water molecule. For one type of water molecule (H₂O-I) with C₂ site symmetry, theory predicts six fundamental lattice vibrations that are active in both IR and Raman spectra. A similar number of rotational modes are also expected. For the second type of water molecule (H₂O-II) at a C₁ site, a greater number of vibrations are predicted to be active.

The onset of ferroelectric behavior in this compound is believed to be associated with a dynamic orientational ordering of these hydrogen-bonded water molecules. aps.org The detailed analysis of the vibrational modes of the water molecules is therefore essential for understanding the mechanism of the ferroelectric phase transition.

X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS)

Determination of Iron Oxidation States (e.g., Fe(II) presence in surface and bulk)

X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS) are powerful, element-specific techniques for determining the oxidation state of iron in materials. In this compound, these methods have been employed to confirm the oxidation state of the central iron atom in the [Fe(CN)₆]⁴⁻ complex.

Studies utilizing both XPS and X-ray Absorption Near Edge Structure (XANES), a region of the XAS spectrum, have confirmed the presence of ferrous iron, Fe(II), in both the surface and bulk of this compound (K₄Fe(CN)₆·xH₂O). researchgate.net XPS provides surface-sensitive information (typically from the top 1-10 nm), while XAS is a bulk-sensitive technique. The consistency between the results from both techniques indicates a stable Fe(II) oxidation state throughout the material under typical conditions. researchgate.netmccrone.com

The binding energy of the Fe 2p core level electrons in the XPS spectrum is characteristic of the iron oxidation state. For Fe(II) compounds, the Fe 2p₃/₂ peak appears at a distinct energy, allowing it to be distinguished from Fe(III) or other oxidation states.

Local Structural Characterization of Iron Centers

Beyond determining the oxidation state, XAS, particularly the Extended X-ray Absorption Fine Structure (EXAFS) region, provides detailed information about the local atomic environment around the iron center. This includes determining the coordination number, bond distances to neighboring atoms, and the degree of local disorder.

For the [Fe(CN)₆]⁴⁻ ion in this compound, XAS can precisely measure the Fe-C bond lengths and their distribution. This allows for a detailed characterization of the octahedral geometry of the complex within the crystal lattice. The analysis of XANES spectra, through comparison with theoretical calculations, can also provide three-dimensional structural information about the arrangement of the cyanide ligands around the iron atom.

Mössbauer Effect Spectroscopy on this compound

Correlation of Mössbauer Spectra with Dielectric Properties

Mössbauer spectroscopy is a highly sensitive technique for probing the local environment of specific nuclei, in this case, the ⁵⁷Fe nucleus in this compound. It provides information on the oxidation state, spin state, and the electric field gradient at the iron nucleus.

Studies have been conducted to investigate the relationship between the Mössbauer spectra of this compound and its dielectric properties, particularly in the vicinity of its ferroelectric phase transition. It has been observed that large crystals of this compound exhibit multiple peaks in their dielectric constant over a specific temperature range. tandfonline.com

Microscopic Insights into Spectral Anomalies and Phase Behavior

The phase behavior of this compound is intrinsically linked to its microscopic crystal structure, exhibiting a fascinating polymorphism that can influence its spectral properties. At ambient temperatures, the compound typically crystallizes in a monoclinic C2/c space group. However, a less common and metastable tetragonal I4(1)/a form can also exist under the same conditions. jcsp.org.pknih.gov

Mechanical stress, such as grinding, has a significant impact on the microscopic structure of the compound. The process of grinding bulk samples of the common monoclinic form can induce a partial transformation into the metastable tetragonal form, resulting in a mixture of the two polymorphs. nih.gov This physical alteration at the microscopic level can lead to variations in spectroscopic measurements, as the different crystal lattices will interact with electromagnetic radiation in distinct ways.

Furthermore, temperature variations induce irreversible phase transitions. Upon cooling to below -25°C, the monoclinic C2/c form undergoes a transition to another monoclinic form, designated as Cc. jcsp.org.pknih.gov The metastable tetragonal I4(1)/a form is also sensitive to cooling, converting to the monoclinic Cc form at approximately -60°C. nih.gov These temperature-dependent phase transitions, observable at a microscopic level, are crucial for understanding the material's stability and behavior under different environmental conditions. Such polymorphic transformations can be considered a source of spectral "anomalies," as a sample's spectrum may change depending on its thermal history and physical preparation, reflecting the mixed polymorphic nature of the bulk material.

Ultraviolet-Visible-Near Infrared (UV-Vis-NIR) Spectroscopic Investigations

Ultraviolet-visible-near infrared (UV-Vis-NIR) spectroscopy is a valuable tool for characterizing this compound, particularly in solution. The aqueous solution of this compound is characterized by specific absorption bands in the UV region. A notable feature in its UV-Vis spectrum is the maximal absorption observed at approximately 326.42 nm. researchgate.net This absorption is attributed to a ligand-to-metal charge transfer (LMCT) within the [Fe(CN)₆]⁴⁻ complex.

The intensity of this absorption is directly proportional to the concentration of the compound in the solution, following the Beer-Lambert law. This linear relationship allows for the quantitative determination of potassium ferrocyanide in a sample. In addition to the primary absorption peak, a shoulder is often observed at around 260 nm. chegg.com

While potassium ferrocyanide itself does not absorb significantly in the visible range, its UV absorbance characteristics are distinct from its oxidized counterpart, potassium ferricyanide (B76249), which exhibits a prominent absorption maximum at around 420 nm. researchgate.net This difference is fundamental in various analytical applications, such as monitoring redox reactions and quantifying mixtures of the two species. The lack of absorbance in the visible spectrum is consistent with the pale yellow color of this compound crystals.

The following table summarizes the key UV-Vis absorption data for this compound in an aqueous solution.

| Wavelength (nm) | Molar Absorptivity (ε) | Description |

| ~326 | Varies with solvent | Primary ligand-to-metal charge transfer (LMCT) band |

| ~260 | Varies with solvent | Secondary absorption band/shoulder |

Ferroelectric Properties and Dielectric Behavior of Potassium Ferrocyanide Trihydrate

Ferroelectric Transitions and Curie Temperature Determination

Potassium ferrocyanide trihydrate undergoes a phase transition from a paraelectric to a ferroelectric state at a critical temperature known as the Curie temperature (T_c). Experimental studies have determined this transition to occur at approximately -25°C researchgate.net. At room temperature, KFCT exists in a paraelectric phase and typically crystallizes in a monoclinic C2/c space group researchgate.net. Upon cooling below its Curie temperature, it transforms into the ferroelectric phase, characterized by a monoclinic Cc space group researchgate.net. It is worth noting that a less common metastable tetragonal I4(1)/a form can also exist at room temperature, which also transitions to the monoclinic Cc form upon cooling, albeit at a lower temperature of -60°C researchgate.net.

The determination of the Curie temperature is primarily achieved through dielectric constant measurements, which show a distinct peak at the transition temperature. Thermodynamic studies have also been employed, revealing a heat capacity anomaly corresponding to the ferroelectric transition tandfonline.comtandfonline.com. These measurements confirm the nature of the phase change. The transition is considered to be of the second order researchgate.net.

Molecular Mechanisms Underlying Ferroelectric Behavior

The emergence of ferroelectricity in KFCT is a result of intricate molecular and ionic dynamics within its crystal structure.

Role of Dynamical Orientational Ordering of Hydrogen-Bonded Water Molecules

A primary driver of the ferroelectric behavior in KFCT is the ordering of the hydrogen-bonded water molecules within the crystal lattice. In the paraelectric state above the Curie temperature, these water molecules are orientationally disordered. As the crystal is cooled below the Curie point, the water molecules undergo a cooperative ordering process. This alignment of the water molecule dipoles creates a net spontaneous polarization along a specific crystallographic direction, giving rise to the ferroelectric state. Neutron scattering studies have shown no significant change in the average rotational or translational freedom of the water molecules at the transition, suggesting the ordering is a subtle but critical change researchgate.net.

Contribution of Ion Displacements and Polarizability (K⁺ and [Fe(CN)₆]⁴⁻)

In addition to the ordering of water molecules, the displacement of the potassium ions (K⁺) and the ferrocyanide complex ions ([Fe(CN)₆]⁴⁻) also contributes to the spontaneous polarization. Below the Curie temperature, these ions shift from their positions in the higher-symmetry paraelectric phase. This displacement of positive and negative ions in opposite directions creates electric dipoles. The polarizability of the large [Fe(CN)₆]⁴⁻ anion further enhances the effect. The combination of these ionic displacements and the ordering of water molecules results in the macroscopic polarization observed in the ferroelectric phase. The alignment of the permanent dipole moments of the water molecules produces noncubic components in the crystal-field potential at the iron site researchgate.net.

Dielectric Constant Measurements and Temperature Dependence

The dielectric constant of KFCT is highly sensitive to temperature, especially in the vicinity of the ferroelectric phase transition. In the paraelectric phase, as the temperature decreases towards the Curie point, the dielectric constant increases, following the Curie-Weiss law. A sharp peak in the dielectric constant is observed at the Curie temperature, a characteristic feature of a ferroelectric transition. Below this temperature, in the ferroelectric phase, the dielectric constant decreases. Data on the dielectric constant and spontaneous polarization are consistent with previously reported values researchgate.net.

Impact of Isomorphous Substitution on Ferroelectric Characteristics

The ferroelectric properties of KFCT can be modified by isomorphous substitution, where the iron (Fe²⁺) ion is replaced by other divalent metal ions such as ruthenium (Ru²⁺), osmium (Os²⁺), or manganese (Mn²⁺). These substitutions lead to changes in the Curie temperature. For instance, replacing Fe²⁺ with Ru²⁺, Os²⁺, and Mn²⁺ results in ferroelectric transitions below -14°C, -2.4°C, and -40°C, respectively researchgate.net. These isomorphous compounds exhibit ferroelectric behavior very similar to that of KFCT researchgate.net.

Effects of External Stimuli on Ferroelectric Properties

External factors, such as gamma radiation, can influence the ferroelectric properties of this compound. Irradiation can introduce defects into the crystal lattice, which in turn can affect the ferroelectric transition. For example, electron paramagnetic resonance studies have been conducted on ferroelectric KFCT doped with divalent vanadium to investigate the effects on its properties in a temperature range that includes the Curie temperature researchgate.net.

Synthesis and Crystal Growth Methodologies for Potassium Ferrocyanide Trihydrate

Laboratory and Industrial Synthesis Routes

The production of potassium ferrocyanide trihydrate can be achieved through various chemical pathways, ranging from large-scale industrial processes to specific laboratory preparations.

Modern Industrial Production from Hydrogen Cyanide, Iron(II) Chloride, and Calcium Hydroxide

The contemporary industrial synthesis of potassium ferrocyanide is a multi-step process designed for large-scale production. wikipedia.org The process begins with the reaction of hydrogen cyanide, iron(II) chloride, and calcium hydroxide. wikipedia.org This initial combination yields a calcium ferrocyanide intermediate, specifically Ca₂[Fe(CN)₆]·11H₂O. wikipedia.org

Following the formation of this calcium salt, the solution is treated with potassium salts. This step causes the precipitation of a mixed calcium-potassium salt, CaK₂[Fe(CN)₆]. wikipedia.org In the final stage, this mixed salt is treated with potassium carbonate. This reaction sequence effectively replaces the remaining calcium ions with potassium ions, leading to the formation of the final tetrapotassium salt, which is then crystallized as this compound. wikipedia.org

| Industrial Synthesis Stage | Reactants | Intermediate/Final Product |

| Stage 1 | Hydrogen Cyanide, Iron(II) Chloride, Calcium Hydroxide | Ca₂[Fe(CN)₆]·11H₂O |

| Stage 2 | Ca₂[Fe(CN)₆]·11H₂O, Potassium Salts | CaK₂[Fe(CN)₆] (precipitate) |

| Stage 3 | CaK₂[Fe(CN)₆], Potassium Carbonate | K₄[Fe(CN)₆] (Potassium Ferrocyanide) |

Laboratory Preparation from Iron(II) Sulfate and Potassium Cyanide

In a laboratory setting, potassium ferrocyanide is commonly synthesized using an iron(II) salt, such as iron(II) sulfate, and potassium cyanide. researchgate.net When an aqueous solution of potassium cyanide is added to an iron(II) salt solution, an initial precipitate of insoluble iron(II) cyanide (Fe(CN)₂) is formed.

Upon the further addition of potassium cyanide, this precipitate redissolves as it forms the stable hexacyanoferrate(II) complex ion, [Fe(CN)₆]⁴⁻. For a purer product, it is advantageous to first isolate the iron(II) cyanide precipitate by filtration. This isolated solid can then be dissolved in a stoichiometric amount of potassium cyanide solution. This procedure avoids the presence of the original anion from the iron(II) salt (e.g., sulfate) in the final solution, which would otherwise necessitate purification by fractional crystallization to isolate the potassium ferrocyanide. This general method has been successfully applied for the preparation of isotopically labeled potassium ferrocyanide using ¹⁵N-labeled potassium cyanide and a ferrous iron salt. researchgate.net

Alternative Synthetic Pathways (e.g., from potassium malonate)

The synthesis of this compound from potassium malonate is not a commonly documented or standard method in the available scientific literature. Historically, alternative production methods included manufacturing the compound from various nitrogenous organic materials like dried blood or leather scraps, combined with iron filings and potassium carbonate. wikipedia.org Another historical source was the purification of city gas from hydrogen cyanide, which yielded the compound from gasworks' spent oxide. wikipedia.org

Single Crystal Growth Techniques

The cultivation of high-quality single crystals of this compound is essential for studying its specific physical properties, such as its ferroelectric characteristics.

Solution Growth Methods (e.g., temperature lowering, silica gel method)

Solution growth methods are widely used for producing single crystals of this compound. The temperature lowering technique is one such method that has been successfully employed. researchgate.net This technique relies on the principle that the solubility of potassium ferrocyanide in a solvent (typically water) decreases as the temperature is slowly reduced. A saturated solution is prepared at an elevated temperature and then cooled gradually, allowing for the controlled formation and growth of large, high-quality crystals.

Another effective technique is the silica gel method, which is particularly useful for growing crystals of water-soluble compounds at ambient temperatures. researchgate.netias.ac.in In this approach, a silica gel acts as a controlled diffusion medium for the reactants. researchgate.netias.ac.in Single crystals of this compound have been grown at room temperature using a solubility reduction method within a silica gel matrix. researchgate.net This method can produce crystals of very high perfection that may be difficult to obtain through other techniques. researchgate.net

Optimization of Crystal Growth Conditions (e.g., gel setting agents, supernatant liquid composition)

Optimizing the conditions for crystal growth is critical to obtaining large, well-defined single crystals. In the silica gel method, the properties of the gel and the surrounding liquid are key variables.

Research on growing this compound crystals in a silica gel has identified specific agents to control the growth environment. researchgate.net For instance, resorcinol has been utilized as a gel setting agent to achieve the desired gel properties. researchgate.net The composition of the supernatant liquid, which is placed on top of the set gel, also plays a crucial role. Ethyl alcohol has been used as the supernatant liquid in the growth of these crystals. researchgate.net The careful selection of these components helps to control the diffusion and reaction rates, thereby promoting the growth of well-formed single crystals. researchgate.net

| Parameter | Agent/Condition | Purpose | Reference |

| Growth Method | Silica Gel | Controlled diffusion medium | researchgate.net |

| Gel Setting Agent | Resorcinol | To control gel properties | researchgate.net |

| Supernatant Liquid | Ethyl Alcohol | To control solubility and diffusion | researchgate.net |

Controlled Crystallization and Confinement Effects

The crystallization of this compound (KFCT) under nanoscale confinement exhibits remarkable deviations from its behavior in bulk solution. Studies utilizing nanoporous media, such as controlled pore glasses (CPG), have provided significant insights into the influence of spatial restriction on nucleation, polymorph selection, and transformation kinetics.

Crystallization in Nanoporous Media (e.g., controlled pore glasses with varying pore diameters)

Research into the crystallization of potassium ferrocyanide from aqueous solutions within CPGs has demonstrated profound effects of the pore environment. whiterose.ac.uk In these studies, KFCT was precipitated within silica glasses featuring mean pore diameters of 8 nm, 48 nm, and 362 nm. whiterose.ac.ukfigshare.com This method allows for a systematic investigation of how varying degrees of confinement impact the crystallization process. whiterose.ac.uk

The experimental setup involves infiltrating the porous glass particles with a saturated aqueous solution of potassium ferrocyanide and then allowing the solvent to evaporate. acs.org The resulting crystalline phases formed within the pores are then analyzed using techniques such as Powder X-ray Diffraction (PXRD) and Raman spectroscopy. core.ac.uk This approach reveals a crystallization pathway within the pores that is distinctly different from that observed in unconfined, bulk solutions. whiterose.ac.uk

Influence of Nanoscale Confinement on Precipitation Pathways and Polymorph Stability

Nanoscale confinement dramatically alters the precipitation pathway and the stability of potassium ferrocyanide polymorphs. whiterose.ac.uk In bulk solutions, the crystallization process typically yields a mixture of the metastable tetragonal and the thermodynamically stable monoclinic polymorphs of KFCT. acs.orgcore.ac.uk The transformation to the stable monoclinic phase is rapid, often occurring within minutes. whiterose.ac.ukacs.org

In stark contrast, crystallization within CPGs follows a different sequence. The first phase to form is consistently the anhydrous salt, potassium ferrocyanide (KFC), which is never observed during precipitation from bulk aqueous solution. whiterose.ac.ukacs.org Following the formation of the anhydrous phase, a slow transformation to the metastable tetragonal polymorph of KFCT occurs. whiterose.ac.ukwhiterose.ac.uk This metastable phase exhibits significantly enhanced stability under confinement, persisting for up to a month in 8 nm pores. whiterose.ac.ukacs.org The final conversion to the stable monoclinic polymorph is drastically delayed, taking up to two months in the smallest pores. whiterose.ac.uk This represents a retardation of the transformation kinetics by four to five orders of magnitude compared to bulk conditions. whiterose.ac.uk

| Phase | Bulk Solution Stability | Stability in 8 nm Pores | Stability in 48 nm Pores | Stability in 362 nm Pores |

| Anhydrous KFC | Not observed | Present for at least 1 day | Present for at least 1 day | Present for at least 1 day |

| Tetragonal KFCT | ~15 minutes | Stable for up to 1 month | --- | --- |

| Monoclinic KFCT | Forms within minutes | Appears after 2 months | --- | --- |

Data compiled from studies on crystallization in controlled pore glasses. whiterose.ac.ukacs.orgacs.org

Formation and Persistence of Anhydrous Phases under Confinement

A key finding in the study of KFCT crystallization under confinement is the initial formation and prolonged persistence of the anhydrous potassium ferrocyanide (KFC) phase. whiterose.ac.ukacs.org This occurs despite the precipitation from an aqueous solution with a large excess of water—more than 20 times the amount needed to form the trihydrate salt. whiterose.ac.ukacs.org

Under all tested experimental conditions within CPGs (8, 48, and 362 nm pores), anhydrous KFC was the first crystalline phase detected. acs.org This anhydrous phase can remain stable for extended periods. acs.org For instance, when the CPGs containing the anhydrous crystals were dried rapidly under a vacuum, the KFC phase was stable for at least one year. acs.org This long-term stability is attributed to the complete removal of water from the pores, preventing the hydration process that would lead to the formation of KFCT. acs.org

Effects of Humidity on Crystal Transformation within Confined Environments

Humidity plays a critical role in the transformation of potassium ferrocyanide phases, and its effect is moderated by the confined environment. In bulk conditions, anhydrous KFC rapidly converts to the trihydrate in a humid environment in less than five minutes. whiterose.ac.uk Similarly, the metastable tetragonal polymorph of KFCT transforms into the stable monoclinic form within 15 minutes when exposed to 100% humidity. core.ac.uk

Within the nanopores of CPGs, these transformations are significantly slower. The anhydrous KFC confined to the pores transforms to the trihydrate over a period of days when sufficient water is present in the pores (e.g., when dried under ambient conditions rather than vacuum). acs.org The conversion of the tetragonal polymorph to the monoclinic form is also delayed. For example, in 8 nm pores, the transformation to the monoclinic phase upon incubation in a 100% humid environment took one hour, a considerable increase from the 15 minutes observed in bulk. core.ac.uk This demonstrates that the confined space hinders the molecular rearrangements and water transport necessary for the phase transitions.

Preparation of Isotopically Labeled this compound for Tracer Studies (e.g., ¹⁵N-labeled KFCT)

For tracer studies, which are essential for tracking the fate and cycling of compounds in environmental systems, isotopically labeled materials are required. A straightforward and cost-effective method has been developed for the synthesis of highly enriched, ¹⁵N-labeled this compound (K₄[Fe(C¹⁵N)₆]·3H₂O). researchgate.netccsenet.org

The synthesis utilizes ¹⁵N-labeled potassium cyanide (KC¹⁵N) and a ferrous iron salt as the primary reactants. researchgate.netccsenet.org This method allows for the production of KFCT where the nitrogen atoms in the cyanide ligands are the heavy isotope ¹⁵N. The resulting labeled product has been shown through extensive analysis to be functionally and elementally identical to the non-labeled commercial compound, with its ¹⁵N enrichment matching that of the KC¹⁵N precursor. researchgate.netresearchgate.net This labeled compound is crucial for experiments aiming to quantify processes like the detoxification or transformation of iron cyanides in soil-plant systems. researchgate.netccsenet.org The synthesis procedure is designed to be simple and effective, capable of being performed under standard laboratory conditions. researchgate.net

Coordination Chemistry of the Hexacyanoferrate Ii Complex Ion

Structural Configuration of the [Fe(CN)₆]⁴⁻ Octahedral Complex

The hexacyanoferrate(II) ion, [Fe(CN)₆]⁴⁻, features a central iron atom in the +2 oxidation state (Fe²⁺). doubtnut.comvedantu.com This central iron ion is coordinated to six cyanide (CN⁻) ligands. The geometry of this complex is octahedral, with the iron atom at the center and the six cyanide ligands positioned at the vertices of an octahedron around it. doubtnut.comyoutube.com

The cyanide ion is a strong-field ligand, which means it causes a large splitting of the d-orbitals of the central iron atom. doubtnut.comdoubtnut.com In the Fe²⁺ ion, which has a d⁶ electron configuration, these six electrons pair up in the lower energy t₂g orbitals. doubtnut.comdoubtnut.com This results in a low-spin complex. Because all electrons are paired, the [Fe(CN)₆]⁴⁻ complex is diamagnetic. vedantu.comyoutube.com The hybridization of the iron ion in this complex is described as d²sp³, involving the inner d-orbitals, which is consistent with its classification as an inner orbital complex. doubtnut.comdoubtnut.com

In aqueous solutions, the stability of the highly charged [Fe(CN)₆]⁴⁻ anion is dependent on the presence of counterions, such as potassium (K⁺). researchgate.net These counterions surround the complex, compensating for its high negative charge and contributing to its stability in solution. researchgate.net

Table 1: Structural and Electronic Properties of the [Fe(CN)₆]⁴⁻ Ion

| Property | Description |

|---|---|

| Central Metal Ion | Iron (Fe) |

| Oxidation State of Iron | +2 doubtnut.comvedantu.com |

| Electron Configuration of Fe²⁺ | [Ar] 3d⁶ doubtnut.com |

| Ligands | 6 x Cyanide (CN⁻) |

| Coordination Number | 6 youtube.com |

| Geometry | Octahedral doubtnut.comyoutube.com |

| Hybridization | d²sp³ (Inner orbital complex) doubtnut.comdoubtnut.com |

| Magnetic Property | Diamagnetic (Low-spin) vedantu.comyoutube.com |

Electron Transfer and Redox Chemistry of the Ferrocyanide/Ferricyanide (B76249) System

The ferrocyanide/ferricyanide system is a classic example of a redox couple, where the iron center can be reversibly oxidized and reduced. This electron transfer process is fundamental to many of its applications.

Potassium ferrocyanide can be oxidized to potassium ferricyanide, K₃[Fe(CN)₆]. tardigrade.in In this process, the central iron(II) ion in the ferrocyanide complex, [Fe(CN)₆]⁴⁻, loses one electron to become an iron(III) ion, forming the ferricyanide complex, [Fe(CN)₆]³⁻. flinnprep.com This represents an oxidation of the iron center from a +2 to a +3 state. flinnprep.com

Reaction: [Fe(CN)₆]⁴⁻ ⇌ [Fe(CN)₆]³⁻ + e⁻

This oxidation can be achieved using various oxidizing agents. For instance, hydrogen peroxide in an acidic solution will oxidize ferrocyanide to ferricyanide. tardigrade.inresearchgate.net Another method involves bubbling chlorine gas through a solution of potassium ferrocyanide. youtube.com The color of the solution changes from the pale yellow of ferrocyanide to the reddish-brown of ferricyanide. youtube.com Electrolytic oxidation is also a viable method for this conversion. google.com

The transformation is defined as an oxidation reaction due to the removal of an electropositive element (potassium) or, more fundamentally, the loss of an electron by the iron atom. tardigrade.inncert.nic.in

The formation of the iron(II) complex, ferrocyanide, from the iron(III) complex, ferricyanide, is a reduction process. The reversible nature of the ferrocyanide/ferricyanide redox couple is a key characteristic. diva-portal.org The reduction of ferricyanide ([Fe(CN)₆]³⁻) to ferrocyanide ([Fe(CN)₆]⁴⁻) involves the gain of one electron by the central iron(III) ion. stellarnet.us

This reduction can be facilitated by various reducing agents. For example, an alkaline solution of potassium ferricyanide can be reduced back to potassium ferrocyanide by hydrogen peroxide. researchgate.net This redox chemistry is sensitive to the chemical environment, including pH and the presence of other ions. researchgate.net The electron self-exchange rate between ferrocyanide and ferricyanide is significantly influenced by the concentration of potassium ions, which catalyze the reaction by lowering the electrostatic repulsion between the two anions. nih.govacs.org

Formation of Prussian Blue and Related Coordination Polymers (e.g., reaction with ferric ions)

One of the most well-known reactions of potassium ferrocyanide is its reaction with iron(III) ions to form the intensely colored pigment known as Prussian blue. flinnprep.comwikipedia.org This product is a coordination polymer with a complex structure.

When an aqueous solution of potassium ferrocyanide is mixed with a solution containing ferric (Fe³⁺) ions, a deep blue precipitate is formed. flinnprep.comtruman.edu The idealized chemical formula for this precipitate is Fe₄[Fe(CN)₆]₃. flinnprep.comwikipedia.org The intense blue color arises from an intervalence charge transfer, where an electron is transferred from a low-spin Fe²⁺ ion to a high-spin Fe³⁺ ion through the bridging cyanide ligand. emerald.com

The reaction can be represented as: 4Fe³⁺ + 3[Fe(CN)₆]⁴⁻ → Fe₄[Fe(CN)₆]₃

Interestingly, the same compound, historically named Turnbull's blue, is formed when potassium ferricyanide (containing Fe³⁺ in the complex) is reacted with ferrous (Fe²⁺) ions. wikipedia.orgemerald.com It was later confirmed that both Prussian blue and Turnbull's blue are the same mixed-valence compound, iron(III) hexacyanoferrate(II). flinnprep.comemerald.com Prussian blue is considered a coordination polymer due to its repeating network structure of Fe²⁺ and Fe³⁺ ions linked by cyanide ligands.

Fundamental Complexation Behavior with Various Metal Ions

The hexacyanoferrate(II) ion can form stable complexes with a wide range of metal ions, not just iron. These reactions typically result in the precipitation of insoluble metal hexacyanoferrates. scielo.org.pe The general formula for these complexes is often M₂[Fe(CN)₆], where M represents a divalent metal ion. scielo.org.pe

These compounds are also coordination polymers and have found applications as ion-exchangers and adsorbents. scielo.org.pe The reaction of potassium ferrocyanide with different metal ions often produces precipitates with characteristic colors.

Table 2: Reactions of Potassium Ferrocyanide with Various Metal Ions

| Metal Ion | Product | Observation |

|---|---|---|

| Iron(III) (Fe³⁺) | Iron(III) hexacyanoferrate(II) (Prussian Blue) | Deep blue precipitate flinnprep.comwikipedia.org |

| Iron(II) (Fe²⁺) | Potassium iron(II) hexacyanoferrate(II) | White precipitate, which turns blue on exposure to air quora.com |

| Copper(II) (Cu²⁺) | Copper(II) hexacyanoferrate(II) | Reddish-brown precipitate scielo.org.pe |

| Zinc(II) (Zn²⁺) | Zinc(II) hexacyanoferrate(II) | White precipitate scielo.org.pe |

| Mercury(II) (Hg²⁺) | Mercury(II) hexacyanoferrate(II) | Blue precipitate scielo.org.pe |

| Molybdenum | Molybdenum hexacyanoferrate(II) | Green precipitate scielo.org.pe |

Advanced Applications and Emerging Research Directions

Electrochemical Research Applications

Potassium ferrocyanide trihydrate, as a source of the ferrocyanide/ferricyanide (B76249) ([Fe(CN)₆]⁴⁻/³⁻) redox couple, is a cornerstone in electrochemical research. Its well-defined and highly reversible one-electron transfer process makes it an ideal standard for evaluating electrode performance and investigating electrochemical phenomena.

The ferrocyanide/ferricyanide system is extensively used as a redox probe to study the interfacial properties and electron transfer kinetics of various electrode materials. researchgate.net Techniques like Cyclic Voltammetry (CV) and Electrochemical Impedance Spectroscopy (EIS) rely on this couple to characterize electrodes. nih.govnih.gov

In CV, the potential is swept linearly, and the resulting current from the oxidation of ferrocyanide to ferricyanide (anodic peak) and the subsequent reduction back to ferrocyanide (cathodic peak) provides critical information. mnstate.edu The separation between the peak potentials (ΔEp) indicates the electron transfer rate, while the peak currents are related to the concentration and diffusion coefficient of the species. mnstate.edu Studies using screen-printed carbon electrodes (SPCEs) have shown that the concentration of the potassium ferrocyanide/ferricyanide probe significantly influences the cyclic voltammograms. For instance, at a concentration of 10 mM, distinct anodic and cathodic peaks are clearly observed, whereas at very high (100 mM) or very low (0.01 mM, 0.1 mM) concentrations, one of the peaks may become indistinct. researchgate.net

EIS analyzes the frequency-dependent impedance of the electrode-electrolyte interface. When using the ferrocyanide/ferricyanide probe, the resulting Nyquist plot can be modeled using a Randles equivalent circuit. tubitak.gov.tr This model allows for the quantification of key parameters such as the solution resistance (Rs), the charge transfer resistance (Rct), and the Warburg impedance (Zw), which relates to mass transfer. nih.gov The charge transfer resistance, in particular, is a direct measure of the ease with which the redox reaction occurs at the electrode surface. Research has demonstrated that the impedance response is highly dependent on the probe's concentration, with 1 mM often acting as a critical transition concentration between different electrochemical behaviors. nih.govtubitak.gov.tr

Table 1: Effect of Redox Probe Concentration on Peak Potentials in Cyclic Voltammetry Data derived from studies on screen-printed carbon electrodes.

| Concentration | K₄[Fe(CN)₆] Anodic Peak Potential (mV) | K₄[Fe(CN)₆] Cathodic Peak Potential (mV) | ΔEp (mV) |

| 1 mM | 291.1 | 165.7 | 125.4 |

| 10 mM | 374.3 | 82.2 | 292.1 |

| 100 mM | 401.3 | Not Observed | - |

Source: Adapted from KOÇ et al. / Turk J Chem (2021). researchgate.net

The research involved creating a filter from graphene and carbon nanotubes, which function as conductive binders. By studying the electrochemical oxidation of ferrocyanide, researchers could determine the optimal composition and operating conditions of the filter. researchgate.net Key findings from this research include:

Optimal Composition: A ratio of 70% graphene to 30% carbon nanotubes was found to be optimal for the electrochemical oxidation of ferrocyanide. researchgate.net

Mass Transfer Enhancement: The flow-through design of the electrochemical filter significantly enhanced mass transfer compared to a standard batch system. Chronoamperometry and normal pulse voltammetry results indicated that the mass transfer coefficient was up to 15 times higher in the filter. researchgate.netrsc.org

Performance Evaluation: The rate of ferrocyanide electrooxidation increased linearly with its concentration in the influent, demonstrating the filter's predictable response. This use of a model molecule is essential for validating the filter's potential before testing it on a wider range of organic pollutants like tetracycline (B611298) and phenol. researchgate.net

The use of ferrocyanide as a model target molecule allows for the fundamental characterization of such advanced materials, paving the way for their application in removing more complex and harmful contaminants from water. monash.edunih.gov

Research has also extended to the electrolysis of this compound in its solid state, a departure from typical aqueous solution electrolysis. In these experiments, fine powder of the compound is compressed to high pressures and then electrolyzed. kyoto-u.ac.jp

The primary reaction at the anode is the oxidation of ferrocyanide to ferricyanide. A key finding is that the efficiency of this solid-state electrolysis is directly dependent on the applied pressure. The amount of the oxidation product, potassium ferricyanide, increases with pressure up to about 4,089 kg/cm ², after which it reaches a constant value. This suggests that the high pressure makes the water of crystallization, present in the trihydrate form, more available to participate in the electrochemical reaction, which is believed to follow a similar path to that in an aqueous solution. kyoto-u.ac.jp

Table 2: Pressure Dependence of Electrolytic Oxidation of Solid this compound Constant quantity of electricity: 5.74 coulombs.

| Pressure ( kg/cm ²) | Amount of Oxidation Product (g) |

| 1,000 | ~0.0003 |

| 2,000 | ~0.0006 |

| 4,089 | ~0.0010 |

| 6,000 | ~0.0010 |

| 10,152 | ~0.0010 |

Source: Adapted from The Review of Physical Chemistry of Japan, Vol. 23, No. 1 (1953). kyoto-u.ac.jp

Photocatalytic and Photochemical Investigations

The interaction of light with the ferrocyanide complex, [Fe(CN)₆]⁴⁻, initiates fascinating photochemical reactions that are the subject of ongoing research, particularly for applications in environmental remediation.

When an aqueous solution of potassium ferrocyanide is irradiated with light, the [Fe(CN)₆]⁴⁻ complex can undergo two primary reactions: photooxidation and photo-aquation. aip.org Photo-aquation is a ligand substitution reaction where a cyanide (CN⁻) ligand is replaced by a water molecule from the solvent, forming [Fe(CN)₅(H₂O)]³⁻. researchgate.netrsc.org

The mechanism is dependent on the wavelength of the excitation light:

At wavelengths > 313 nm: Photo-aquation is the dominant reaction. aip.org Picosecond X-ray absorption studies following 355 nm excitation confirm the formation of the aquated species, [Fe(CN)₅OH₂]³⁻. This product is characterized by a red shift in the Fe K-edge absorption spectrum, indicating an increased electron density at the iron atom. nih.govresearchgate.net

At wavelengths < 313 nm: Photooxidation, the conversion of the ferrous ([Fe(CN)₆]⁴⁻) to the ferric ([Fe(CN)₆]³⁻) complex, becomes the dominant channel. aip.org Excitation at 266 nm primarily results in the formation of the ferric species, identified by a significant blue shift of the absorption edge. nih.govresearchgate.net

These studies utilize advanced techniques like time-resolved X-ray absorption spectroscopy to probe the transient species and electronic structures involved, providing a detailed picture of the reaction pathways from the initial light absorption to the final product formation. researchgate.netrsc.org

Building on the photochemical properties of metal hexacyanoferrates, researchers are exploring their use as photocatalysts for breaking down persistent organic pollutants (POPs). cjcatal.comresearchgate.netmdpi.com One study demonstrated the successful degradation of several toxic polycyclic aromatic hydrocarbons (PAHs) using nanocubes of a potassium ferrocyanide derivative, potassium zinc hexacyanoferrate (KZnHCF). nih.gov

In this research, KZnHCF nanocubes, synthesized via a green route, were used to degrade PAHs in both water and soil under solar irradiation. The catalyst proved highly effective. nih.gov

Table 3: Photocatalytic Degradation of Various PAHs using KZnHCF Nanocubes

| Polycyclic Aromatic Hydrocarbon (PAH) | Degradation in Water (%) | Degradation in Soil (%) |

| Anthracene (B1667546) | ~93% | ~85% |

| Phenanthrene | ~90% | ~80% |

| Fluorene | ~80% | ~72% |

| Chrysene | ~75% | ~70% |

| Benzo(a)pyrene | ~78% | ~70% |

Source: Adapted from Chemosphere (2018). nih.gov

The degradation efficiency was found to be higher for smaller PAHs like anthracene and phenanthrene, which is attributed to their better adsorption onto the surface of the nanocatalyst. The process breaks down the complex, carcinogenic PAHs into smaller, non-toxic by-products such as malealdehyde (B1233635) and o-xylene. This line of research highlights the potential of ferrocyanide-based materials in environmental remediation applications. nih.gov

Nanomaterials and Nanotechnology Research

Metal hexacyanoferrates, derived from potassium ferrocyanide, are highly effective at sequestering certain radionuclides, but their application has been limited because they exist as very fine powders that are difficult to separate from treated solutions. researchgate.net A significant area of research is the immobilization of these nanoparticles on stable, high-surface-area supports, such as graphene and its derivatives. jwent.netjwent.net

One prominent application is the removal of radioactive cesium ions (Cs(I)) from nuclear waste streams. Researchers have successfully synthesized composites of nickel hexacyanoferrate (NiHCF) nanoparticles immobilized on graphene oxide (GO). jwent.netcivilica.com The graphene oxide support provides a large surface area and functional groups (–O–, –OH, –COOH) that facilitate the uniform distribution of the NiHCF nanoparticles and prevent their agglomeration. jwent.netjwent.net This creates a synergistic effect, combining the high selectivity of NiHCF for cesium with the excellent structural properties of graphene. jwent.net

These composite materials have demonstrated remarkable efficiency. Characterization using SEM and XRD confirms the successful immobilization of the nanoparticles on the graphene oxide sheets. jwent.netcivilica.com Batch adsorption studies have shown that these materials can achieve very high adsorption capacities for cesium, as highlighted in the table below.

| Adsorbent Material | Target Ion | Maximum Adsorption Capacity (mg/g) |

|---|---|---|

| Nickel Hexacyanoferrate on Graphene Oxide (GO-NiHCF) | Cs(I) | 240 |

| Sodium-Copper Hexacyanoferrate on Magnetic Chitosan | Cs(I) | 161.3 |

Kinetic studies indicate the sorption process is rapid, reaching equilibrium within 30 minutes, and follows a pseudo-second-order rate model. jwent.net The high efficiency and stability of these immobilized nanoparticles offer a promising solution for the rapid and complete decontamination of radioactive wastewater. civilica.commorressier.com

Potassium ferrocyanide is a crucial precursor in the synthesis of a class of coordination polymers known as Prussian blue and its analogues. wikipedia.orgsciencemadness.org The reaction of potassium ferrocyanide with ferric (Fe³⁺) ions yields the intensely colored mixed-valence compound ferric ferrocyanide, commonly known as Prussian blue. sciencemadness.orgpianetachimica.it

This synthesis is foundational to creating advanced materials with diverse properties. For instance, researchers have developed methods for the in situ generation of Prussian blue on magnetic nanoparticles (MNPs). acs.org Reacting potassium ferrocyanide with the iron in MNPs produces a composite material with significantly enhanced catalytic activity compared to the MNPs alone, which has been successfully applied to improve the sensitivity of chemiluminescence immunoassays. acs.org Furthermore, potassium ferrocyanide is used to produce other important chemical compounds, such as sodium nitroprusside, through a reaction with nitric acid. wikipedia.orgsciencemadness.org

Methodological Innovations in Analytical Chemistry

The formation of Prussian blue is a classic and reliable qualitative and quantitative test for the presence of ferric iron (Fe³⁺). utah.edu The underlying principle is the reaction between ferric ions and the ferrocyanide anion in an acidic solution to produce the distinctly blue ferric ferrocyanide precipitate. utah.eduyoutube.com

Fe³⁺ + K₄[Fe(CN)₆] → KFe[Fe(CN)₆] + 3K⁺

The intense color of the Prussian blue complex, which arises from an intervalence charge transfer between the Fe(II) and Fe(III) centers, allows for easy visual detection even at low concentrations. youtube.com This reaction is widely used in histology to stain for iron deposits in tissue samples (Mallory's method) and in various analytical spot tests. utah.edu The reaction can also be adapted for quantitative analysis using spectrophotometry, where the absorbance of the Prussian blue formed is measured to determine the concentration of iron. nih.gov

This compound serves as an excellent reducing agent in redox titrations, making it valuable for determining the concentration of strong oxidizing agents. acs.org A primary example is its use in titrating potassium permanganate (B83412) (KMnO₄). acs.org

In an acidic medium, the ferrocyanide ion ([Fe(CN)₆]⁴⁻) is oxidized to the ferricyanide ion ([Fe(CN)₆]³⁻) by the permanganate ion (MnO₄⁻), which is itself reduced to the manganese(II) ion (Mn²⁺). acs.orgbuffalostate.edu

MnO₄⁻ + 5[Fe(CN)₆]⁴⁻ + 8H⁺ → Mn²⁺ + 5[Fe(CN)₆]³⁻ + 4H₂O

This titration is self-indicating. The potassium permanganate solution has an intense purple color, while the ferrocyanide, ferricyanide, and manganese(II) ions are pale yellow or nearly colorless at typical titration concentrations. uml.eduyoutube.com The endpoint of the titration is signaled by the first appearance of a persistent faint pink or orange-yellow color, indicating a slight excess of unreacted permanganate. acs.orguml.edu The American Chemical Society provides a standardized method for the assay of this compound using this titration, where 1 mL of 0.1 N potassium permanganate is equivalent to 0.04224 grams of K₄Fe(CN)₆·3H₂O. acs.org

Role in Biochemical Assay Buffer Systems (e.g., for Beta-galactosidase cleavage)

This compound is a critical component in certain biochemical assay buffer systems, most notably in the histochemical staining for β-galactosidase activity. Its primary role is not as a buffer in the traditional sense of maintaining pH, but as a catalyst in a redox system that facilitates the visualization of enzymatic activity.

In the widely used β-galactosidase reporter gene assay, the enzyme cleaves the chromogenic substrate 5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside (X-Gal). This enzymatic cleavage releases an indoxyl derivative. The subsequent critical step, which leads to a visible signal, is the oxidation and dimerization of this indoxyl derivative to form an insoluble, intensely blue precipitate called 5,5'-dibromo-4,4'-dichloro-indigo.

This oxidative dimerization is not efficient on its own and requires an oxidizing agent. This is where this compound, in conjunction with potassium ferricyanide, plays its essential role. The combination of ferrocyanide ([Fe(CN)₆]⁴⁻) and ferricyanide ([Fe(CN)₆]³⁻) forms a redox couple that acts as an electron transfer agent, catalyzing the oxidation of the colorless indoxyl product to the blue indigo (B80030) precipitate. nih.govnih.gov This reaction ensures a rapid and localized precipitation at the site of β-galactosidase activity, allowing for precise visualization in cells and tissues. nih.gov While the X-gal/ferrocyanide method is known for high specificity and low background, its sensitivity can be a limitation when β-galactosidase expression is low. nih.gov

The staining solution for β-galactosidase activity, therefore, typically includes X-Gal, a buffer to maintain an optimal pH (often between 7.0 and 7.3), magnesium chloride, and the crucial potassium ferrocyanide/potassium ferricyanide redox pair. nih.govsanger.ac.uk The concentrations of potassium ferrocyanide and potassium ferricyanide are generally kept equimolar to ensure the efficiency of the redox couple.

The following table summarizes the composition of X-Gal staining solutions from various research protocols, highlighting the consistent use and concentration of this compound.

| Component | Concentration Range | Purpose | Source(s) |

| This compound | 5 mM - 30 mM | Catalyst for oxidation of cleaved substrate | sanger.ac.ukresearchgate.netucsf.edu |